molecular formula C6H11NO2 B6148206 5-(propan-2-yl)-1,3-oxazolidin-2-one CAS No. 50825-08-6

5-(propan-2-yl)-1,3-oxazolidin-2-one

Cat. No. B6148206
CAS RN: 50825-08-6
M. Wt: 129.2
InChI Key:
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Description

Synthesis Analysis

Synthesis analysis involves detailing the methods and reactions used to synthesize the compound. This can include the starting materials, reagents, catalysts, and conditions used in the synthesis .


Molecular Structure Analysis

Molecular structure analysis involves the use of various spectroscopic techniques (like IR, NMR, Mass spectrometry) to determine the structure of the compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It can include studying the compound’s reactivity, the mechanisms of its reactions, and the products formed .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and reactivity .

Scientific Research Applications

5-(Propan-2-yl)-1,3-oxazolidin-2-one has been used in a variety of scientific research applications. It has been used as a synthetic precursor in the production of various pharmaceuticals, pesticides, and other organic compounds. It has also been used in enzymatic and biochemical studies to study the mechanism of action of various enzymes and other biological molecules. Additionally, it has been studied for its potential use in drug delivery systems.

Mechanism of Action

The mechanism of action of 5-(propan-2-yl)-1,3-oxazolidin-2-one is not yet fully understood. However, it is believed that the compound acts as an inhibitor of certain enzymes, such as proteases and cyclooxygenases, which are involved in the metabolism of various biomolecules. It is also believed to have antioxidant properties, which may be beneficial in certain therapeutic applications.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been shown to have a number of potential therapeutic effects, including anti-inflammatory, antioxidant, and anti-cancer activities. Additionally, it has been shown to inhibit the growth of certain bacteria and fungi.

Advantages and Limitations for Lab Experiments

The advantages of using 5-(propan-2-yl)-1,3-oxazolidin-2-one in laboratory experiments include its low cost, availability, and stability. Additionally, it is relatively easy to synthesize and can be used in a variety of laboratory experiments. However, there are some limitations to its use in laboratory experiments, such as its low solubility in aqueous solutions and its potential toxicity.

Future Directions

The potential future directions of research on 5-(propan-2-yl)-1,3-oxazolidin-2-one include further exploration of its biochemical and physiological effects, its potential therapeutic applications, and its mechanism of action. Additionally, further research could be conducted to explore its potential use in drug delivery systems and its potential toxicity. Additionally, further research could be conducted to explore its potential use as a synthetic precursor in the production of various pharmaceuticals, pesticides, and other organic compounds.

Synthesis Methods

5-(Propan-2-yl)-1,3-oxazolidin-2-one can be synthesized by a variety of methods, including the aldol condensation, the Wittig reaction, and the Grignard reaction. In the aldol condensation, two molecules of aldehyde or ketone react in the presence of an acid catalyst, such as p-toluenesulfonic acid, to produce a β-hydroxyaldehyde or β-hydroxyketone, respectively. The Wittig reaction involves the reaction of an alkyl halide with a phosphorus ylide to form an alkenyl halide. The Grignard reaction involves the reaction of an alkyl halide with magnesium metal to form an alkyl magnesium halide, which can then be reacted with an aldehyde or ketone to form an alcohol.

Safety and Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and precautions that should be taken while handling it .

properties

IUPAC Name

5-propan-2-yl-1,3-oxazolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-4(2)5-3-7-6(8)9-5/h4-5H,3H2,1-2H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCBPEKUGLIDZQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CNC(=O)O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40305763
Record name 5-(Propan-2-yl)-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40305763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

50825-08-6
Record name NSC171620
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171620
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-(Propan-2-yl)-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40305763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(propan-2-yl)-1,3-oxazolidin-2-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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